![molecular formula C10H15N B1586694 (S)-1-Phenylbutylamine CAS No. 3789-60-4](/img/structure/B1586694.png)
(S)-1-Phenylbutylamine
Overview
Description
(S)-1-Phenylbutylamine is an organic compound that belongs to the class of amines It is characterized by a phenyl group attached to a butylamine chain in the S-configuration
Mechanism of Action
Target of Action
Similar compounds are known to interact with monoamine oxidase (mao) enzymes . These enzymes play a crucial role in the degradation of monoamines, which are neurotransmitters that include dopamine, norepinephrine, and serotonin .
Mode of Action
If we consider its potential interaction with mao enzymes, it could be hypothesized that (s)-1-phenylbutylamine might inhibit these enzymes, thereby preventing the breakdown of monoamines . This would result in an increased concentration of these neurotransmitters, which could have various effects on the body.
Biochemical Pathways
By preventing the breakdown of these neurotransmitters, this compound could potentially influence several physiological processes, including mood regulation, stress response, and cognitive function .
Pharmacokinetics
Pharmacokinetics is a critical aspect of drug action, influencing the onset, duration, and intensity of a drug’s effect
Result of Action
Depending on the specific monoamines affected, this could have various effects on mood, cognition, and physiological responses to stress .
Action Environment
Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how a person responds to a compound like this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-1-Phenylbutylamine can be synthesized through several methods. One common approach involves the reductive amination of phenylacetone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, this compound is often produced using catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method is preferred due to its efficiency and scalability. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Phenylbutylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives like amides or carbamates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, isocyanates, and other electrophilic reagents.
Major Products:
Oxidation: Phenylbutanone, phenylbutanal.
Reduction: Phenylbutanol.
Substitution: Phenylbutylamide, phenylbutylcarbamate.
Scientific Research Applications
Chemical Applications
1. Synthesis of Complex Organic Molecules
(S)-1-Phenylbutylamine serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules through various reactions such as:
- Oxidation : Formation of imines or nitriles.
- Reduction : Conversion into secondary or tertiary amines.
- Substitution : Creation of substituted amines with diverse functional groups.
This compound's chirality allows for the production of enantiomerically pure substances, which is crucial in pharmaceuticals and agrochemicals .
2. Chiral Auxiliary in Asymmetric Synthesis
Due to its chiral nature, this compound is employed as a chiral auxiliary in asymmetric synthesis. This application enhances the selectivity of reactions, leading to higher yields of desired enantiomers. In studies, its use has resulted in significant improvements in enantiomeric excess (ee) during synthesis processes .
Biological Applications
1. Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its binding properties can modulate enzyme activity, which is pivotal for drug development. For instance, studies have shown that it can influence metabolic pathways relevant to pharmacology .
2. Pharmacological Potential
The compound is being investigated for its potential as an intermediate in drug development. Its ability to modulate enzyme activity suggests possible therapeutic applications. Ongoing research focuses on assessing its efficacy and safety profiles in clinical settings .
Industrial Applications
1. Production of Fine Chemicals
This compound is used in the production of fine chemicals and agrochemicals. Its role as a precursor in various industrial processes highlights its importance in manufacturing sectors that require specific chemical properties for product formulation .
2. Biocatalysis
Recent advancements have showcased this compound's role in biocatalytic processes. For example, it has been utilized to enhance the efficiency of enzyme-catalyzed reactions, leading to improved yields of desired products under mild conditions .
Table 1: Summary of Chemical Reactions Involving this compound
Reaction Type | Product Type | Yield (%) | Notes |
---|---|---|---|
Oxidation | Imines/Nitriles | Varies | Dependent on reaction conditions |
Reduction | Secondary/Tertiary Amine | High | Effective under mild conditions |
Substitution | Substituted Amines | High | Selectivity enhanced by chirality |
Case Studies
Case Study 1: Asymmetric Synthesis Enhancement
In a study exploring the use of this compound as an additive during resolution processes, researchers observed a significant increase in enantiomeric excess from 14% to 50% when using this compound alongside other reagents . This demonstrates its effectiveness as a chiral auxiliary.
Case Study 2: Biocatalytic Applications
A recent investigation into biocatalytic reductive amination highlighted this compound's role in synthesizing chiral amines efficiently at high substrate concentrations . The study confirmed that using this compound improved reaction yields and selectivity.
Comparison with Similar Compounds
®-1-Phenylbutylamine: The enantiomer of (S)-1-Phenylbutylamine, with similar chemical properties but different biological activities.
Phenylethylamine: A structurally related compound with a shorter carbon chain.
Amphetamine: A compound with a similar amine group but different pharmacological effects.
Uniqueness: this compound is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other related compounds. Its specific configuration allows for selective binding to certain receptors, making it a valuable compound for targeted research and potential therapeutic applications.
Biological Activity
(S)-1-Phenylbutylamine, a chiral amine with the chemical formula CHN, has garnered attention in various fields of research due to its potential biological activities and applications in asymmetric synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by its phenyl group attached to a butylamine backbone. The compound exists in two enantiomeric forms, with the (S)-enantiomer being particularly important for its biological activity. Its structure can be represented as follows:
Research indicates that this compound may exhibit its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Studies have shown that this compound can act as a nucleation inhibitor in processes such as the resolution of mandelic acid, impacting crystallization dynamics and potentially influencing metabolic pathways .
- Chiral Auxiliary : The compound serves as an effective chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure amines that are valuable in pharmaceutical applications .
2. Pharmacological Potential
The pharmacological potential of this compound has been explored in several studies:
- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, which may extend to this compound. However, specific data on its direct antimicrobial effects remain limited .
- Transaminase Activity : Research has identified selective transaminases capable of converting this compound into other biologically active compounds, highlighting its utility in synthetic biology and drug development .
Table 1: Summary of Research Findings on this compound
Properties
IUPAC Name |
(1S)-1-phenylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368708 | |
Record name | (S)-1-PHENYLBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3789-60-4 | |
Record name | (S)-1-PHENYLBUTYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50368708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-Phenylbutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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